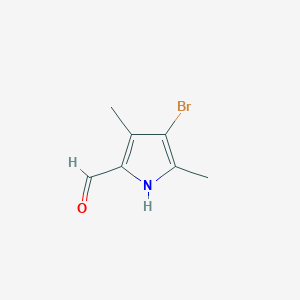

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-4-6(3-10)9-5(2)7(4)8/h3,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWOWXCHTRXTRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1Br)C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660331 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89909-51-3 | |

| Record name | 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Abstract

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a highly functionalized heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry. Its unique arrangement of a reactive aldehyde, a displaceable bromine atom, and two activating methyl groups on a pyrrole core makes it a valuable building block for the construction of complex molecular architectures, including porphyrins, pharmaceuticals, and functional materials. This guide provides an in-depth analysis of its chemical properties, spectroscopic profile, synthesis, and characteristic reactivity, offering field-proven insights for researchers in drug development and materials science.

Physicochemical and Spectroscopic Profile

The compound presents as a stable, typically solid material, with its properties largely dictated by the combination of its functional groups. The pyrrole ring provides aromatic character, while the aldehyde and bromo substituents introduce significant polarity and reactivity.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 89909-51-3 | [1][2] |

| Molecular Formula | C₇H₈BrNO | [1][3] |

| Molecular Weight | 202.05 g/mol | [1] |

| Monoisotopic Mass | 200.97893 Da | [3][4] |

| Appearance | Solid (Typical) | [5] |

| Predicted XlogP | 2.0 | [3] |

| Solubility | Soluble in common organic solvents like DMSO, CH₂Cl₂, CHCl₃, and ethyl acetate. |[5] |

Spectroscopic Characterization

Accurate characterization is critical for confirming the structure and purity of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. A sharp singlet for the aldehydic proton is expected in the downfield region (δ 9.5-10.0 ppm). The two methyl groups (at C3 and C5) will appear as distinct singlets, typically between δ 2.0-2.5 ppm. The N-H proton of the pyrrole ring will present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration (often >10 ppm in DMSO-d₆).

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde around 175-185 ppm. The four carbons of the pyrrole ring will have distinct signals, with their positions influenced by the substituents. The carbon bearing the bromine (C4) will be shifted, and the carbons attached to the methyl groups (C3, C5) and the aldehyde (C2) will also be clearly identifiable. The two methyl carbons will appear in the aliphatic region (10-15 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key absorption bands include:

-

N-H stretch: A broad band around 3200-3400 cm⁻¹.

-

C=O stretch (aldehyde): A strong, sharp band around 1650-1680 cm⁻¹.

-

C-H stretch (methyl/aldehyde): Bands in the 2850-3000 cm⁻¹ region.

-

C-Br stretch: Typically found in the fingerprint region below 700 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry is definitive for confirming the molecular weight and elemental composition. The spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the hallmark of a molecule containing a single bromine atom.

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step sequence that strategically builds the desired functionality onto a pyrrole precursor. The most logical and widely employed approach involves formylation followed by regioselective bromination.

Synthetic Workflow: Vilsmeier-Haack Formylation and Electrophilic Bromination

The causality behind this synthetic sequence is rooted in the principles of electrophilic aromatic substitution on the electron-rich pyrrole ring.

-

Step 1: Vilsmeier-Haack Formylation. The starting material is typically 2,4-dimethylpyrrole (also known as kryptopyrrole). The Vilsmeier-Haack reaction is the method of choice for introducing a formyl group onto electron-rich heterocycles like pyrrole.[6][7] The reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from a formamide (like DMF) and an acid chloride (like POCl₃).[6] Electrophilic attack occurs preferentially at the α-position (C2 or C5) of the pyrrole, which is the most electron-rich and sterically accessible site.[7] For 2,4-dimethylpyrrole, formylation occurs at the unsubstituted C5 position to yield 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

-

Step 2: Regioselective Bromination. With the formyl group installed, the next step is the introduction of the bromine atom. The existing methyl and formyl groups direct the incoming electrophile (Br⁺). The formyl group is strongly deactivating, while the methyl groups are activating. Electrophilic bromination will therefore occur at the remaining unsubstituted β-position (C4), which is activated by the adjacent methyl groups and less deactivated by the distant aldehyde.[8] Reagents like N-Bromosuccinimide (NBS) or a DMSO/HBr system provide a controlled source of electrophilic bromine suitable for this selective transformation.[9][10]

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on established methodologies.

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

-

In a three-necked flask under an inert atmosphere (N₂), cool dimethylformamide (DMF, 1.2 eq) to 0°C.

-

Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 2,4-dimethylpyrrole (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane) dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours, monitoring by TLC.

-

Cool the reaction mixture and quench by carefully pouring it onto crushed ice, followed by neutralization with an aqueous solution of sodium acetate or sodium hydroxide until basic.[11]

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography or recrystallization to yield pure 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[12]

Step 2: Synthesis of this compound

-

Dissolve 3,5-dimethyl-1H-pyrrole-2-carbaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) and cool to 0°C.

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise, ensuring the temperature remains low.

-

Stir the reaction at 0°C to room temperature and monitor its completion by TLC.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted bromine.

-

Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford the title compound.

Chemical Reactivity and Synthetic Utility

The synthetic value of this molecule stems from the orthogonal reactivity of its three key functional sites: the aldehyde, the C-Br bond, and the N-H bond.

Caption: Key reaction pathways for this compound.

Transformations of the Aldehyde Group

The formyl group is a versatile handle for chain extension and functional group interconversion.

-

Reduction: Can be selectively reduced to the corresponding hydroxymethyl group using mild reducing agents like sodium borohydride (NaBH₄), yielding 4-bromo-3,5-dimethyl-1H-pyrrol-2-yl)methanol.

-

Oxidation: Oxidation to the carboxylic acid can be achieved using standard oxidants like potassium permanganate (KMnO₄) or silver oxide (Ag₂O), providing access to 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylic acid.

-

Condensation Reactions: It readily participates in condensation reactions such as the Knoevenagel, Wittig, or Horner-Wadsworth-Emmons reactions to form new C-C bonds and introduce conjugated systems. This is a common strategy for synthesizing more complex heterocyclic structures.[13]

Reactions at the Carbon-Bromine Bond

The C4-bromo substituent is the gateway to a vast array of cross-coupling chemistries, enabling the introduction of diverse substituents.

-

Suzuki Coupling: Palladium-catalyzed Suzuki coupling with aryl or heteroaryl boronic acids (or esters) allows for the synthesis of 4-aryl-3,5-dimethyl-1H-pyrrole-2-carbaldehydes.

-

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces an alkynyl moiety at the C4 position, a key transformation for creating rigid, linear molecular scaffolds.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling with a wide range of primary or secondary amines.

Reactions at the Pyrrole Nitrogen

The N-H proton is moderately acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃) to generate the corresponding pyrrolide anion. This nucleophile can then be functionalized.

-

N-Alkylation/Arylation: Reaction with alkyl halides or aryl halides (under appropriate catalytic conditions) installs a substituent on the nitrogen atom.

-

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylpyrroles.

-

Protection: The N-H can be protected with various groups (e.g., SEM, Boc, Ts) to prevent unwanted side reactions during subsequent transformations on the ring.

Applications in Research and Development

The combination of functionalities makes this compound a high-value intermediate in several areas:

-

Porphyrin and Corrin Synthesis: Substituted pyrroles are the fundamental building blocks of porphyrins and related macrocycles. This compound serves as a "western-half" or "eastern-half" precursor, where the aldehyde can be used to form the methine bridges that link the pyrrole units.

-

Medicinal Chemistry: The pyrrole scaffold is present in numerous biologically active compounds.[14] This intermediate allows for the systematic exploration of chemical space. The C4 position can be elaborated via cross-coupling to interact with biological targets, while the aldehyde can be converted into other functional groups to modulate solubility and pharmacokinetic properties.

-

Materials Science: The synthesis of conjugated polymers and organic dyes often relies on the coupling of aromatic and heteroaromatic units. The ability to polymerize or functionalize this pyrrole through its various reactive sites makes it a candidate for developing new organic electronic materials.

Conclusion

This compound is a cornerstone synthetic building block, offering a trifecta of reactive sites that can be manipulated with a high degree of chemical control. A thorough understanding of its synthesis, spectroscopic properties, and orthogonal reactivity is essential for leveraging its full potential in the design and creation of novel, high-value molecules for pharmaceutical and materials applications. Its strategic utility ensures its continued relevance in advanced organic synthesis.

References

-

R. A. Jones, G. P. Bean, "Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles," Journal of the Chemical Society C: Organic, pp. 2252-2255, 1971. [Online]. Available: [Link]

-

Scribd, "Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles," 2025. [Online]. Available: [Link]

-

Chemistry Steps, "Vilsmeier-Haack Reaction," [Online]. Available: [Link]

-

PubChemLite, "this compound," [Online]. Available: [Link]

-

H. J. Anderson, C. E. Loader, "Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Generation of formal 5-lithiopyrrole-2-carboxaldehyde equivalents," Canadian Journal of Chemistry, vol. 63, no. 4, pp. 896-901, 1985. [Online]. Available: [Link]

-

ChemBK, "this compound," [Online]. Available: [Link]

- Google Patents, "WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds," [Online].

-

C. Liu, R. Dai, G. Yao, Y. Deng, "Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions," Journal of Chemical Research, vol. 38, no. 10, pp. 593-596, 2014. [Online]. Available: [Link]

-

Semantic Scholar, "Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions," Journal of Chemical Research, 2014. [Online]. Available: [Link]

-

Organic Syntheses, "Pyrrole-2-carboxaldehyde," Org. Synth., Coll. Vol. 4, p. 831, 1963; Vol. 33, p. 70, 1953. [Online]. Available: [Link]

-

ResearchGate, "PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES," 2025. [Online]. Available: [Link]

-

Organic Chemistry Portal, "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation," Org. Lett., vol. 20, pp. 688-691, 2018. [Online]. Available: [Link]

-

PubChemLite, "4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde," [Online]. Available: [Link]

-

PubChem, "4-Bromo-1H-pyrrole-2-carbaldehyde," [Online]. Available: [Link]

-

Ascendex Scientific, LLC, "4-bromo-1H-pyrrole-2-carbaldehyde," [Online]. Available: [Link]

-

M. A. T. M. Ikram, A. B. M. N. Islam, M. R. Karim, M. A. Ali, "Pyrrole-2-carboxaldehydes: Origins and Physiological Activities," Molecules, vol. 28, no. 6, p. 2636, 2023. [Online]. Available: [Link]

-

Y. Wang, et al., "DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines," Organic Chemistry Frontiers, vol. 10, no. 1, pp. 104-110, 2023. [Online]. Available: [Link]

-

PubChem, "3,5-Dimethyl-1H-pyrrole-2-carbaldehyde," [Online]. Available: [Link]

-

PubChem, "Pyrrole-2-carboxaldehyde," [Online]. Available: [Link]

-

ResearchGate, "One-pot sequential multicomponent reaction between: In situ generated aldimines and succinaldehyde: Facile synthesis of substituted pyrrole-3-carbaldehydes and applications towards medicinally important fused heterocycles," 2018. [Online]. Available: [Link]

-

ResearchGate, "Preparation of 3,5-Dibromo-2-Pyrone From Coumalic Acid," [Online]. Available: [Link]

-

SciSpace, "Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics," RSC Advances, vol. 5, no. 20, pp. 15233-15266, 2015. [Online]. Available: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound | 89909-51-3 [chemicalbook.com]

- 3. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. CAS 932-82-1: 4,5-dibromo-1H-pyrrole-2-carbaldehyde [cymitquimica.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DBU-promoted [4 + 3] annulation of pyrrole-2-carbaldehyde derivatives with indene-2-carbaldehydes: synthesis of indene-fused pyrrolo[1,2-a]azepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. scispace.com [scispace.com]

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

This guide provides a comprehensive overview of the synthetic pathway for this compound, a key heterocyclic building block. Designed for researchers and professionals in synthetic chemistry and drug development, this document elucidates the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for its preparation.

Introduction: Strategic Importance and Synthetic Overview

This compound is a highly functionalized pyrrole derivative. Its strategic importance lies in its utility as a versatile intermediate in the synthesis of more complex molecules, including porphyrins, dipyrromethenes, and various pharmacologically active compounds. The presence of a reactive aldehyde, a bromine handle for cross-coupling reactions, and two methyl groups on the pyrrole core provides multiple points for molecular elaboration.

The synthesis is logically approached as a three-stage process, beginning with the construction of the core pyrrole ring, followed by regioselective functionalization. This guide details a robust and widely adopted pathway:

-

Paal-Knorr Synthesis to construct the 2,5-dimethylpyrrole scaffold.

-

Vilsmeier-Haack Formylation to introduce the carbaldehyde group at the C2 position.

-

Regioselective Electrophilic Bromination to install the bromine atom at the C4 position.

Retrosynthetic Analysis

A retrosynthetic approach reveals the key bond disconnections and precursor molecules, simplifying the synthetic challenge into a series of logical, well-established reactions.

Caption: Retrosynthetic pathway for the target molecule.

Part I: Construction of the Pyrrole Scaffold via Paal-Knorr Synthesis

The foundation of the synthesis is the creation of the 2,5-dimethylpyrrole ring. The Paal-Knorr synthesis is the method of choice for this transformation, valued for its efficiency and operational simplicity.[1][2] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.

Causality and Mechanism: The reaction between acetonylacetone (2,5-hexanedione) and an ammonia source, such as ammonium carbonate, proceeds through the formation of a di-imine intermediate.[1] Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring. Ammonium carbonate is a convenient reagent as it decomposes upon heating to provide the necessary ammonia in situ.[3]

Experimental Protocol: Synthesis of 2,5-Dimethylpyrrole

This protocol is adapted from established procedures.[3]

-

Apparatus Setup: Assemble a 500 mL round-bottom flask with a reflux condenser.

-

Reagent Charging: To the flask, add acetonylacetone (100 g, 0.88 mol) and ammonium carbonate (200 g, 1.75 mol).

-

Initial Reaction: Heat the mixture in an oil bath at 100°C. Effervescence will be observed as the ammonium carbonate decomposes. Continue heating until the effervescence ceases (approximately 60-90 minutes). Note: Sublimed ammonium carbonate may collect in the condenser and should be carefully pushed back into the reaction mixture.

-

Reflux: Increase the bath temperature to 115°C and reflux the mixture for an additional 30 minutes.

-

Work-up: Cool the reaction mixture to room temperature. A biphasic mixture will form. Separate the upper, yellow organic layer containing the 2,5-dimethylpyrrole.

-

Extraction: Extract the lower aqueous layer with a small portion of chloroform (15 mL) and combine the extract with the organic layer.

-

Drying and Purification: Dry the combined organic phase over anhydrous calcium chloride. The crude product is then purified by vacuum distillation to yield 2,5-dimethylpyrrole as a colorless to pale yellow liquid.

Data Summary: Paal-Knorr Synthesis

| Reagent | Molar Mass ( g/mol ) | Amount Used | Moles | Role |

| Acetonylacetone | 114.14 | 100 g | 0.88 | Starting Material |

| Ammonium Carbonate | 96.09 | 200 g | 1.75 | Ammonia Source |

| Product | 2,5-Dimethylpyrrole | |||

| Typical Yield | 81-86% |

Part II: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole

With the pyrrole core established, the next step is the introduction of a formyl (-CHO) group. The Vilsmeier-Haack reaction is a powerful and reliable method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5][6] For pyrroles, this electrophilic substitution occurs preferentially at the α-position (C2 or C5) due to the superior stabilization of the carbocation intermediate by the nitrogen lone pair.[7][8][9][10][11]

Mechanism Insight: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4][6][12][13] The electron-rich pyrrole ring then attacks this electrophile. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous work-up to afford the final aldehyde.[14][13]

Caption: Workflow of the Vilsmeier-Haack Formylation.

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde

This protocol is a generalized procedure based on standard Vilsmeier-Haack conditions for pyrroles.[15][16]

-

Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF. Cool the flask to 0°C using an ice-salt bath. Add phosphorus oxychloride (POCl₃) dropwise while maintaining the internal temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C.

-

Pyrrole Addition: Dilute the prepared Vilsmeier reagent with an anhydrous solvent such as 1,2-dichloroethane. Cool the mixture to 0-5°C. Add a solution of 2,5-dimethylpyrrole in the same solvent dropwise over 1 hour, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 15-30 minutes. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Hydrolysis: Cool the reaction mixture back to 0°C. Carefully and slowly add a saturated aqueous solution of sodium acetate or sodium bicarbonate to hydrolyze the iminium salt and neutralize the acid. This step is exothermic and may involve gas evolution.

-

Work-up and Purification: Stir the mixture vigorously for 15-20 minutes. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.[17]

Data Summary: Vilsmeier-Haack Formylation

| Reagent | Molar Ratio (vs. Pyrrole) | Temperature | Role |

| 2,5-Dimethylpyrrole | 1.0 | 0-10°C (Addition) | Substrate |

| POCl₃ | 1.0 - 1.2 | 0-10°C (Addition) | Activating Agent |

| DMF | Solvent / Reagent | 0-10°C (Addition) | Formyl Source |

| Product | 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | ||

| Typical Yield | 70-85% |

Part III: Regioselective Bromination

The final step is the installation of a bromine atom onto the formylated pyrrole ring. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the directing effects of the substituents already present.

Controlling Regioselectivity:

-

Activating Groups: The pyrrole nitrogen and the two methyl groups (at C3 and C5) are electron-donating and strongly activate the ring towards electrophilic attack, directing incoming electrophiles to the ortho and para positions.

-

Deactivating Group: The formyl group at C2 is electron-withdrawing and deactivates the ring, acting as a meta-director relative to its own position.

The cumulative effect of these groups makes the C4 position the most electron-rich and sterically accessible site for electrophilic attack, leading to highly regioselective bromination.

Experimental Protocol: Synthesis of this compound

A mild brominating system is often preferred to prevent over-bromination or decomposition of the sensitive pyrrole ring. Systems like DMSO/HBr have been shown to be effective for the selective bromination of pyrrole derivatives.[18][19]

-

Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., dichloromethane or acetic acid).

-

Bromination: Cool the solution to 0°C. Prepare a solution of the brominating agent (e.g., bromine in acetic acid, or N-bromosuccinimide in DMF). Add the brominating agent dropwise to the stirred pyrrole solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Reaction Monitoring: Allow the reaction to stir at 0°C or room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any excess bromine.

-

Extraction and Purification: If necessary, neutralize the mixture with a mild base like sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford the final product, this compound.[20][21][22]

Data Summary: Electrophilic Bromination

| Reagent | Molar Ratio (vs. Pyrrole) | Temperature | Role |

| 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | 1.0 | 0°C to RT | Substrate |

| Brominating Agent (e.g., Br₂) | 1.0 - 1.1 | 0°C | Electrophile |

| Product | This compound | ||

| Typical Yield | >80% |

Conclusion

The synthesis of this compound is a well-defined, high-yielding three-step process. The pathway leverages fundamental and robust organic reactions, including the Paal-Knorr synthesis, Vilsmeier-Haack formylation, and regioselective electrophilic bromination. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount to achieving high purity and yield. This versatile building block, made accessible through this reliable synthetic route, serves as a valuable platform for further chemical exploration in materials science and medicinal chemistry.

References

- Electrophilic Substitution in Pyrrole (Reactivity and Orient

- Heterocyclic compounds part _IV (Pyrrole). Slideshare.

- Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.

- Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube.

- When pyrrole undergoes electrophilic arom

- Vilsmeier-Haack Reaction. Chemistry Steps.

- Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Vilsmeier-Haack Reaction. NROChemistry.

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles.

- Pyrrole-The Vilsmeier Reaction. ChemTube3D.

- Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Royal Society of Chemistry.

- Vilsmeier-Haack Reaction. J&K Scientific LLC.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.

- Vilsmeier-Haack Formyl

- Synthesis of 5-substituted pyrrole-2-carboxaldehydes. Part I. Canadian Journal of Chemistry.

- This compound. ChemBK.

- Vilsmeier–Haack reaction. Wikipedia.

- Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Royal Society of Chemistry.

- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines.

- 2,5-dimethylpyrrole. Organic Syntheses.

- Synthesis of new 2,5-dimethyl pyrrole derivatives

- This compound. PubChemLite.

- This compound. AbacipharmTech.

- Pyrrole synthesis. Organic Chemistry Portal.

- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions.

- Pyrrole-2-carboxaldehyde. Organic Syntheses.

- Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar.

- 4-bromo-2,5-dimethyl-1h-pyrrole-3-carbaldehyde. PubChemLite.

- 4-Bromo-1H-pyrrole-2-carbaldehyde.

- 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde.

- Preparation of 3,5-‐Dibromo-‐2-‐pyrone

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole synthesis [organic-chemistry.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 9. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 10. aklectures.com [aklectures.com]

- 11. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE [vedantu.com]

- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 13. chemtube3d.com [chemtube3d.com]

- 14. jk-sci.com [jk-sci.com]

- 15. benchchem.com [benchchem.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. 3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]

- 20. chembk.com [chembk.com]

- 21. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 22. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS No. 89909-51-3).[1] As direct experimental spectra are not extensively published in peer-reviewed literature, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), along with substituent effect data from analogous pyrrole structures, we present a robust, predicted spectroscopic profile. This guide explains the causality behind expected spectral features, offers exemplary protocols for data acquisition, and provides visual aids to facilitate the structural elucidation and characterization of this important synthetic intermediate.

Molecular Structure and Key Features

This compound is a polysubstituted pyrrole, a class of heterocyclic compounds integral to pharmaceuticals and natural products. Its structure incorporates an electron-withdrawing aldehyde group at the C2 position, a bromine atom at C4, and two electron-donating methyl groups at C3 and C5. This specific substitution pattern breaks the symmetry of a simpler pyrrole ring, rendering all ring carbons and substituent groups chemically distinct.

The interplay of these electronic effects—the deshielding influence of the aldehyde and bromine, and the shielding effect of the methyl groups—governs the chemical shifts observed in NMR spectroscopy. The key functional groups (N-H, C=O, C-Br, C-H) give rise to characteristic absorption bands in the IR spectrum.

Figure 1: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the N-H proton, the aldehyde proton, and the two methyl groups. Due to the substitution pattern, there are no protons directly attached to the pyrrole ring itself.

Causality of Chemical Shifts:

-

N-H Proton (H1): The N-H proton signal in pyrroles is typically broad and appears significantly downfield, often in the range of 8.0-12.0 ppm. Its broadness is a result of quadrupole-induced relaxation from the ¹⁴N nucleus and potential intermolecular proton exchange. Its downfield position is due to the aromatic nature of the pyrrole ring and deshielding from the adjacent electron-withdrawing aldehyde group.

-

Aldehyde Proton (H6): The aldehyde proton is highly deshielded by the magnetic anisotropy of the carbonyl group and will appear as a sharp singlet far downfield, typically between 9.0 and 10.0 ppm.

-

Methyl Protons (C7-H & C8-H): The two methyl groups are in different chemical environments. The C5-methyl group is adjacent to the nitrogen and the brominated C4. The C3-methyl group is adjacent to the C2-aldehyde and the brominated C4. Both are attached to the aromatic ring, placing them in the range of 2.0-2.5 ppm. The C5-methyl may appear slightly more downfield than the C3-methyl due to its position alpha to the nitrogen. Both signals will be sharp singlets as there are no adjacent protons for coupling.

Table 1: Predicted ¹H NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Key Rationale |

| N-H | 9.5 - 11.5 | broad singlet | Quadrupole broadening; deshielded by ring current and C=O group. |

| CHO-H | 9.2 - 9.8 | singlet | Strong deshielding by the anisotropic effect of the C=O group. |

| C5-CH₃ | 2.2 - 2.5 | singlet | Attached to aromatic ring, alpha to nitrogen. |

| C3-CH₃ | 2.1 - 2.4 | singlet | Attached to aromatic ring, beta to nitrogen. |

Predicted ¹³C NMR Spectroscopy

The molecule's asymmetry means that all seven carbon atoms are unique and should produce seven distinct signals in the ¹³C NMR spectrum. The chemical shifts are predicted based on the known values for unsubstituted pyrrole (Cα: ~118 ppm, Cβ: ~108 ppm) and applying substituent chemical shifts (SCS).[2]

Causality of Chemical Shifts:

-

Carbonyl Carbon (C6): The aldehyde carbonyl carbon is the most deshielded and will appear furthest downfield, typically in the 175-185 ppm range.

-

Pyrrole Ring Carbons (C2, C3, C4, C5):

-

C2: This carbon is bonded to the electron-withdrawing aldehyde group, which will shift it significantly downfield from the typical pyrrole Cα position.

-

C5: This carbon is also an alpha-carbon but is attached to a methyl group. It will be shifted downfield relative to unsubstituted pyrrole but less so than C2.

-

C4: Bonded to the electronegative bromine atom, this carbon will experience a deshielding effect, but the SCS for bromine on an aromatic ring can be complex, sometimes causing a slight upfield shift on the ipso-carbon. However, a downfield shift is more commonly predicted for pyrroles.

-

C3: This beta-carbon is attached to a methyl group and is adjacent to both the aldehyde-bearing C2 and the bromine-bearing C4, leading to a complex combination of shielding and deshielding effects.

-

-

Methyl Carbons (C7, C8): These aliphatic carbons will appear furthest upfield, typically between 10-15 ppm. They will be distinct from each other due to their different positions on the pyrrole ring.

Table 2: Predicted ¹³C NMR Chemical Shifts (Solvent: CDCl₃, Reference: TMS)

| Carbon Assignment | Predicted δ (ppm) | Key Rationale |

| C6 (CHO) | 177 - 182 | Highly deshielded carbonyl carbon. |

| C2 | 130 - 135 | Alpha-carbon attached to electron-withdrawing CHO group. |

| C5 | 128 - 133 | Alpha-carbon attached to a methyl group. |

| C3 | 120 - 125 | Beta-carbon influenced by adjacent methyl and aldehyde groups. |

| C4 | 105 - 115 | Beta-carbon attached to bromine. |

| C8 (C5-CH₃) | 12 - 15 | Shielded aliphatic carbon. |

| C7 (C3-CH₃) | 10 - 13 | Shielded aliphatic carbon. |

Predicted Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the N-H, C=O, and C-H bonds. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of signals including the C-N and C-Br stretches.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | 3200 - 3400 | Medium, Broad |

| C-H (aldehyde) | Stretch | 2820 - 2850 and 2720 - 2750 | Medium, Sharp |

| C-H (methyl) | Stretch | 2920 - 2980 | Medium |

| C=O (aldehyde) | Stretch | 1660 - 1680 | Strong, Sharp |

| C=C (pyrrole ring) | Stretch | 1500 - 1580 | Medium-Variable |

| C-N (pyrrole ring) | Stretch | 1200 - 1300 | Medium |

| C-Br | Stretch | 550 - 650 | Medium-Strong |

Rationale for Key Absorptions:

-

N-H Stretch: The broadness is due to hydrogen bonding.

-

C=O Stretch: The frequency is slightly lower than a typical saturated aldehyde (~1725 cm⁻¹) due to conjugation with the aromatic pyrrole ring, which weakens the C=O double bond character.[3][4]

-

Aldehyde C-H Stretch: The appearance of two distinct bands (a Fermi doublet) around 2730 cm⁻¹ and 2830 cm⁻¹ is highly characteristic of an aldehyde C-H bond.[3]

Predicted Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is expected to yield a clear molecular ion peak and characteristic fragmentation patterns.

Molecular Ion (M⁺): The most critical feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[5] This results in two molecular ion peaks of almost equal intensity:

-

M⁺: at m/z = 201 (for C₇H₈⁷⁹BrNO)

-

[M+2]⁺: at m/z = 203 (for C₇H₈⁸¹BrNO) The presence of this characteristic 1:1 doublet is a definitive indicator of a single bromine atom in the molecule.

Key Fragmentation Pathways: The fragmentation will likely be initiated by the loss of stable neutral molecules or radicals from the molecular ion.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment ion at m/z = 122. This is a common pathway for bromo-aromatic compounds.

-

Loss of Aldehyde Group: Loss of the CHO radical (•CHO, 29 Da) would lead to a fragment at m/z = 172/174 (still showing the bromine isotope pattern).

-

Loss of Methyl Radical: Loss of a methyl radical (•CH₃, 15 Da) would produce a fragment at m/z = 186/188.

Figure 3: A generalized workflow for the comprehensive spectroscopic characterization of this compound.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. The ¹H and ¹³C NMR spectra are defined by the distinct electronic environments created by the aldehyde, bromo, and methyl substituents. The IR spectrum is characterized by strong absorptions for the N-H and C=O groups, while the mass spectrum is expected to show a hallmark 1:1 isotopic pattern for the molecular ion due to the presence of bromine. These predicted data, grounded in established spectroscopic principles, provide a robust framework for researchers to confirm the identity and purity of this compound in synthetic and drug development applications.

References

-

Stenutz, R. (n.d.). NMR chemical shift prediction of pyrroles. Retrieved from [Link]

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (9), 1004-1009. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

ChemBK. This compound. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Organic Syntheses. Pyrrole-2-carboxaldehyde. Retrieved from [Link]

-

Der Pharma Chemica. (2013). Effect of substituents on infrared, H and C NMR spectra of 2-pyrrolyl styryl ketone. 5(4), 153-160. Retrieved from [Link]

-

LibreTexts. (2021, September 13). 6.3 IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

Sources

- 1. CAS 89909-51-3: 1H-Pyrrole-2-carboxaldéhyde,4-bromo-3,5-di… [cymitquimica.com]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. m.youtube.com [m.youtube.com]

The Strategic Intermediate: A Technical Guide to 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde (CAS 89909-51-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Architect of Potent Therapeutics

In the landscape of medicinal chemistry, the value of a synthetic intermediate is measured by its strategic importance in the construction of complex, biologically active molecules. 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde, a seemingly modest heterocyclic aldehyde, stands as a testament to this principle. Its true significance is revealed in its pivotal role as a key building block in the synthesis of a class of therapeutics that have reshaped the paradigm of cancer treatment: kinase inhibitors. This guide provides an in-depth exploration of this critical intermediate, from its fundamental physicochemical properties and synthesis to its characterization and profound impact on drug discovery. For the discerning researcher, a thorough understanding of this molecule is not merely academic; it is a gateway to innovation in the development of next-generation targeted therapies. The pyrrole scaffold, a privileged structure in medicinal chemistry, is found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The specific substitution pattern of this compound makes it an exceptionally well-suited precursor for the construction of potent kinase inhibitors, most notably the multi-targeted receptor tyrosine kinase inhibitor, Sunitinib.[3][4]

Physicochemical and Structural Landscape

A comprehensive understanding of a molecule's physical and chemical characteristics is foundational to its effective application in synthesis and process development. The properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 89909-51-3 | [5] |

| Molecular Formula | C₇H₈BrNO | [5][6] |

| Molecular Weight | 202.05 g/mol | [5] |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Melting Point | 179-181 °C | [3] |

| Solubility | Soluble in DMSO, methanol, and chlorinated solvents. | General knowledge |

| Storage | Store under inert gas (nitrogen or argon) in a cool, dry place. | [5] |

Strategic Synthesis: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step synthetic sequence commencing with the readily available 2,4-dimethylpyrrole. This strategy involves an initial formylation reaction, followed by a regioselective bromination.

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Step 1: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole

The initial step leverages the classic Vilsmeier-Haack reaction to introduce a formyl group at the C5 position of the 2,4-dimethylpyrrole ring. This reaction is highly regioselective due to the electron-donating nature of the pyrrolic nitrogen, which activates the α-positions towards electrophilic attack.

Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous dimethylformamide (DMF).

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

-

Dissolve 2,4-dimethylpyrrole in a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Add the solution of 2,4-dimethylpyrrole dropwise to the Vilsmeier reagent, ensuring the reaction temperature is maintained between 0-10 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by TLC.

-

Cool the reaction mixture and carefully pour it into a beaker containing crushed ice and a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium salt intermediate.

-

Stir the mixture vigorously until the hydrolysis is complete.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,5-dimethyl-1H-pyrrole-2-carbaldehyde.

-

Purify the crude product by recrystallization or column chromatography.

Step 2: Regioselective Bromination

The second step involves the selective bromination of the electron-rich pyrrole ring at the C4 position. The existing substituents direct the electrophilic attack to the vacant β-position. The use of a mild brominating system such as dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) is crucial for achieving high regioselectivity and avoiding over-bromination.[7][8]

Protocol:

-

Dissolve the 3,5-dimethyl-1H-pyrrole-2-carbaldehyde obtained from Step 1 in dimethyl sulfoxide (DMSO) in a round-bottom flask equipped with a magnetic stirrer.

-

At room temperature, add hydrobromic acid (HBr, 48% aqueous solution) dropwise to the stirred solution.[9]

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction's completion by TLC.

-

Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are consistent with the structure of this compound.

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.5 (s, 1H, CHO), ~2.3 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃), NH proton signal may be broad. |

| ¹³C NMR | δ (ppm): ~177 (CHO), ~140-120 (pyrrole carbons), ~100 (C-Br), ~12 (CH₃), ~10 (CH₃). |

| FT-IR | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~1640-1680 (C=O stretch of aldehyde). |

| Mass Spec | [M+H]⁺ at m/z 202.9862, showing characteristic isotopic pattern for bromine. |

Applications in Drug Discovery: The Gateway to Kinase Inhibitors

The primary and most significant application of this compound is its role as a crucial intermediate in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][10] Sunitinib is a frontline therapy for renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumor (GIST).[10]

Role in Sunitinib Synthesis

The synthesis of Sunitinib involves a key condensation reaction between this compound and 5-fluoroindolin-2-one.[1] The aldehyde functionality of the pyrrole derivative reacts with the active methylene group of the oxindole core, forming the characteristic indolin-2-one ylidenemethyl-pyrrole scaffold of Sunitinib. Subsequent synthetic steps then build the rest of the Sunitinib molecule.

Signaling Pathways Targeted by Sunitinib

Caption: Sunitinib's mechanism of action via inhibition of key RTKs.

Broader Implications and Future Directions

The pyrrolo[2,3-d]pyrimidine scaffold, accessible from intermediates like this compound, is a cornerstone in the design of various kinase inhibitors.[11][12][13] The structural resemblance of this scaffold to the adenine core of ATP allows for competitive binding to the ATP-binding pocket of numerous kinases.[11] This has led to the exploration of a wide range of derivatives targeting different kinases implicated in cancer and other diseases. The strategic placement of the bromine atom in this compound offers a versatile handle for further chemical modifications through cross-coupling reactions, enabling the synthesis of diverse libraries of potential drug candidates.

Conclusion

This compound transcends its role as a simple chemical intermediate. It is a strategically vital component in the synthesis of life-saving therapeutics. Its well-defined synthesis and versatile reactivity make it an indispensable tool for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the importance of this unassuming pyrrole derivative is set to endure, underscoring the critical link between fundamental organic synthesis and the advancement of modern medicine.

References

-

SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB. (2024). Chemistry of Heterocyclic Compounds. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PubMed. [Link]

- CN103319392A - Preparation method of sunitinib intermediate - Google Patents. (2013).

-

This compound - ChemBK. (n.d.). ChemBK. [Link]

-

An improved synthesis of sunitinib malate via a solvent-free decarboxylation process. (2025). ResearchGate. [Link]

-

This compound - PubChemLite. (n.d.). PubChemLite. [Link]

-

Pyrrole-2-carboxaldehyde: A Key Intermediate for Drug Discovery and Beyond. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2014). Semantic Scholar. [Link]

-

PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. (2025). ResearchGate. [Link]

-

(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. (2025). ResearchGate. [Link]

-

Pyrrolyl Pyrazoline Carbaldehydes as Enoyl-ACP Reductase Inhibitors: Design, Synthesis and Antitubercular Activity. (n.d.). NIH. [Link]

-

3,5-Dimethyl-1H-pyrrole-2-carbaldehyde | C7H9NO | CID 270465. (n.d.). PubChem. [Link]

-

Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. [Link]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). Thieme Connect. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. [Link]

-

Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. (2023). NIH. [Link]

Sources

- 1. SYNTHETIC PATHWAYS TO 5-FLUOROINDOLIN-2-ONE: KEY INTERMEDIATE FOR SUNITINIB | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 2. researchgate.net [researchgate.net]

- 3. CN103319392A - Preparation method of sunitinib intermediate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. PubChemLite - this compound (C7H8BrNO) [pubchemlite.lcsb.uni.lu]

- 7. Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 11. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a nucleophilic pyrrole core, a reactive aldehyde, and a versatile bromine handle, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules. Notably, this scaffold is a key component in the synthesis of prodigiosin analogues, a class of tripyrrolic pigments with potent immunosuppressive and anticancer activities, as well as in the construction of porphyrin-like macrocycles.[1][2][3][4]

This guide provides an in-depth exploration of the reactivity of this compound, offering field-proven insights and detailed protocols for its derivatization. We will delve into the key reaction pathways, explaining the causality behind experimental choices to empower researchers in their synthetic endeavors.

Molecular Structure and Electronic Properties

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The pyrrole ring is an electron-rich aromatic system, which generally favors electrophilic substitution at the α-positions (C2 and C5). However, in this molecule, these positions are occupied. The electron-donating methyl groups at C3 and C5 further enhance the electron density of the pyrrole ring. The electron-withdrawing carbaldehyde group at C2 and the bromine atom at C4 modulate this reactivity.

The N-H proton is weakly acidic and can be deprotonated with strong bases, which can be a crucial consideration in certain reaction designs. The bromine atom at the C4 position is the primary site for cross-coupling reactions, while the aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions.

Synthesis of this compound

The synthesis of the title compound can be envisioned through a Vilsmeier-Haack formylation of a pre-brominated pyrrole or bromination of a pre-formylated pyrrole. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7]

Conceptual Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reagent, a chloromethyliminium salt, is typically formed in situ from a substituted formamide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃).[7] This electrophilic species then attacks the electron-rich pyrrole ring to introduce the formyl group.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Porphyrin Building Blocks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 3. youtube.com [youtube.com]

- 4. Rational syntheses of porphyrins bearing up to four different meso substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

Derivatization of 4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

An In-Depth Technical Guide to the

Introduction: The Strategic Value of a Core Heterocycle

4-Bromo-3,5-dimethyl-1H-pyrrole-2-carbaldehyde stands as a pivotal starting material in synthetic organic chemistry. Its utility is derived from a strategically functionalized pyrrole core, offering three distinct points for chemical modification: the nucleophilic pyrrole nitrogen (N-H), the electrophilic aldehyde at C2, and the carbon-bromine bond at C4, which is primed for metal-catalyzed cross-coupling reactions. This trifecta of reactivity allows for the construction of complex molecular architectures, making it a highly valued precursor in the fields of medicinal chemistry and materials science. Pyrrole and its derivatives are foundational to numerous biologically active compounds, including anti-inflammatory, cholesterol-reducing, and antitumor agents.[1]

This guide provides a comprehensive exploration of the key derivatization pathways for this versatile building block. We will delve into the mechanistic rationale behind common synthetic transformations, offer field-proven insights into overcoming experimental challenges, and provide actionable protocols for researchers in drug discovery and chemical biology.

Derivatization Pathways Overview

The synthetic potential of this compound can be effectively harnessed by selectively targeting its functional groups. The following diagram illustrates the primary reaction classes that enable its transformation into a diverse array of higher-order molecules.

Caption: Key derivatization routes for the title compound.

Part 1: Transformations of the Aldehyde Group

The aldehyde functionality is a versatile handle for carbon-carbon bond formation, enabling chain extension and the introduction of diverse functional groups.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to the pyrrole-2-carbaldehyde, followed by dehydration to yield an α,β-unsaturated product.[2] This reaction is fundamental for creating conjugated systems that are often explored in medicinal chemistry as Michael acceptors for covalent inhibition or as precursors to other heterocycles.[3]

Mechanistic Insight: The reaction is typically catalyzed by a weak base, such as piperidine or an ammonium salt.[2][4] The base deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent proton transfer and elimination of a water molecule yield the final condensed product.

Caption: General workflow for the Knoevenagel condensation.

Wittig Reaction

The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, with the significant advantage that the position of the new double bond is fixed.[5] This transformation involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[6] The nature of the ylide—stabilized or non-stabilized—determines the stereoselectivity (E/Z) of the resulting alkene.[7][8]

Mechanistic Insight: The reaction proceeds through the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[5] This initially forms a betaine intermediate, which rapidly cyclizes to a four-membered oxaphosphetane ring.[5][9] This intermediate then collapses in an irreversible, syn-elimination process to yield the alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]

Condensation for BODIPY Dye Synthesis

Perhaps one of the most prominent applications of pyrrole-2-carbaldehydes is in the synthesis of BODIPY (boron-dipyrromethene) dyes.[][] These fluorescent molecules are prized for their high quantum yields, sharp emission peaks, and excellent chemical stability.[]

Synthetic Rationale: The synthesis typically begins with an acid-catalyzed condensation of the pyrrole-2-carbaldehyde with a 2-unsubstituted pyrrole (such as 2,4-dimethylpyrrole).[12][13] This forms a dipyrromethane intermediate, which is subsequently oxidized to a dipyrromethene using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil.[] The final step involves complexation with a boron source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to form the characteristic fluorescent BODIPY core.[12][13]

Part 2: Cross-Coupling Reactions at the Bromo Group

The C4-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds between the bromopyrrole and an organoboron species, such as a boronic acid or ester.[14] This reaction is widely used to synthesize substituted biphenyls and polyolefins.[14]

Field-Proven Insight: A common and significant side reaction when performing Suzuki couplings on N-H pyrroles is competitive dehalogenation (hydrodebromination), where the bromine atom is replaced by hydrogen.[15][16] This side reaction can become the dominant pathway, severely reducing the yield of the desired coupled product.[15][17] The mechanism is thought to involve the protonolysis of a palladium-hydride intermediate. To suppress this, protection of the acidic pyrrole nitrogen is often essential. Protecting groups like tert-butyloxycarbonyl (BOC) or 2-(trimethylsilyl)ethoxymethyl (SEM) have been shown to effectively prevent dehalogenation and improve yields.[16][17]

| Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Moderate to Excellent | [17] |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/EtOH/H₂O | Good | [15][18] |

| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | High | N/A |

Note: Yields are representative for N-protected bromopyrrole substrates and can vary based on specific conditions and substrate electronics.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between the bromopyrrole and a terminal alkyne.[19] This reaction requires a palladium catalyst and a copper(I) co-catalyst, typically CuI.[20] The resulting alkynyl pyrroles are valuable intermediates in the synthesis of natural products and organic materials.[19][21]

Mechanistic Insight: The catalytic cycle involves two interconnected loops. In the palladium cycle, oxidative addition of the bromopyrrole to a Pd(0) species occurs first. In the copper cycle, the terminal alkyne is deprotonated by the amine base and reacts with the Cu(I) salt to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the alkynylpyrrole product and regenerates the Pd(0) catalyst.[19]

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the preeminent method.[22] It enables the coupling of the bromopyrrole with a wide range of primary and secondary amines, amides, or even ammonia equivalents.[23][24] This reaction has immense utility in pharmaceutical synthesis, where the aryl amine moiety is a common pharmacophore.[22]

Catalytic System Rationale: The reaction is catalyzed by a palladium complex, but the choice of ligand is critical to its success. Early systems used simple phosphine ligands, but modern Buchwald-Hartwig amination relies on sterically hindered, electron-rich alkylphosphine or biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands facilitate the rate-limiting reductive elimination step, allowing the reaction to proceed under milder conditions and with a broader substrate scope, including less reactive aryl chlorides.[24][25] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine coupling partner.[23]

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Part 3: Experimental Protocols

The following protocols are generalized procedures and should be optimized for specific substrates. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 3.1: Knoevenagel Condensation with Malononitrile

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 214 mg).

-

Reagents: Add malononitrile (1.1 mmol, 73 mg) and absolute ethanol (20 mL).

-

Catalysis: Add piperidine (0.1 mmol, 10 µL) to the suspension.

-

Reaction: Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product often precipitates. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold ethanol (2 x 10 mL) and dry under vacuum to yield the desired product. If necessary, the crude product can be recrystallized from ethanol or purified by column chromatography.[3]

Protocol 3.2: Suzuki-Miyaura Coupling (N-Protected)

-

N-Protection (BOC): To a solution of the starting aldehyde (1.0 mmol) in dichloromethane (15 mL), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol) and 4-dimethylaminopyridine (DMAP, 0.1 mmol). Stir at room temperature for 12 hours. Concentrate the mixture and purify by column chromatography to obtain the N-BOC protected pyrrole.

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the N-BOC protected 4-bromopyrrole (1.0 mmol).

-

Reagents: Add the desired arylboronic acid (1.5 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

-

Solvent: Add anhydrous dioxane (10 mL) and water (2.5 mL).

-

Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction to 90-100 °C and stir for 8-16 hours.

-

Workup: Cool the reaction to room temperature and dilute with ethyl acetate (30 mL). Wash with water (20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the coupled product. The BOC group may be removed under the reaction conditions or cleaved subsequently with trifluoroacetic acid (TFA).[15][16][17]

References

- 1. scispace.com [scispace.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Knoevenagel Condensation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. Expeditious, mechanochemical synthesis of BODIPY dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cem.de [cem.de]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. A Simple and Efficient Protocol to 1,2,4-Substituted Pyrroles via a Sonogashira Coupling-Acid-Catalyzed Cyclization [organic-chemistry.org]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 24. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 25. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole-2-Carbaldehydes

Executive Summary

The pyrrole ring is a privileged heterocyclic scaffold, integral to the structure of numerous naturally occurring and synthetic compounds with profound biological importance, including heme, chlorophyll, and vitamin B12.[1] Among its many derivatives, the substituted pyrrole-2-carbaldehyde (Py-2-C) framework has emerged as a particularly versatile and potent core in medicinal chemistry and drug discovery.[2][3] These compounds, found in sources ranging from fungi and plants to marine microorganisms, exhibit a remarkable breadth of pharmacological activities.[4][5][6] This guide provides a comprehensive technical overview of the primary biological activities associated with substituted Py-2-C derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will explore the underlying mechanisms of action, delve into critical structure-activity relationships (SAR), and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of molecules.

The Pyrrole-2-Carbaldehyde Scaffold: A Privileged Core in Medicinal Chemistry

The unique electronic properties and structural versatility of the Py-2-C core make it an essential building block in the synthesis of complex, biologically active molecules.[2] The aldehyde functional group provides a reactive handle for straightforward derivatization, enabling the exploration of a vast chemical space to optimize potency, selectivity, and pharmacokinetic properties.[2]

Natural Occurrence and Synthetic Origins

Pyrrole-2-carbaldehyde derivatives are ubiquitous in nature, often arising from non-enzymatic Maillard or "browning" reactions between reducing sugars and primary amines.[7] This is exemplified by the formation of pyrraline, a well-known molecular marker for diabetes, which is produced in vivo through a series of reactions involving glucose.[5][6] Beyond these non-enzymatic pathways, Py-2-Cs have been isolated from a diverse array of natural sources, including fungi, plants, and marine sponges.[4][6]

Synthetically, the pyrrole ring can be constructed through various classic and modern methodologies. The Paal-Knorr synthesis, involving the condensation of a 1,4-dicarbonyl compound with an amine, remains a cornerstone for accessing this scaffold.[7][8] More recently, greener and more efficient methods have been developed, such as the iodine/copper-mediated oxidative annulation of aryl methyl ketones, arylamines, and acetoacetate esters, which avoids the use of hazardous oxidants.[9][10]

Figure 1: General workflow for the modern synthesis of substituted pyrrole-2-carbaldehydes.

Antimicrobial Activities

The pyrrole scaffold is present in several naturally occurring antibiotics, such as pyrrolnitrin and pyoluteorin, highlighting its inherent potential for antimicrobial drug design.[1] Synthetic derivatives of Py-2-C have been extensively explored, yielding compounds with potent activity against a wide spectrum of pathogens, including drug-resistant bacteria and fungi.[11][12][13][14]

Mechanism of Action: Case Study on Antitubercular Agents

A significant area of research has focused on developing Py-2-C derivatives against Mycobacterium tuberculosis (Mtb). One key target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), to the outer membrane for cell wall construction.[15] Inhibition of MmpL3 blocks this crucial process, leading to the accumulation of TMM in the cytoplasm and ultimately, cell death.[15]

Structure-Activity Relationship (SAR) Insights

SAR studies on pyrrole-2-carboxamides as MmpL3 inhibitors have revealed critical structural features for potent anti-TB activity.[15] Optimization has shown that:

-

Pyrrole Ring Substituents: Attaching phenyl or pyridyl groups with electron-withdrawing substituents (e.g., fluorine) to the pyrrole ring enhances activity and metabolic stability.[15]

-

Carboxamide Substituents: Bulky, lipophilic groups, such as an adamantyl or cyclohexyl moiety, attached to the carboxamide nitrogen are crucial for high potency. Small or aromatic groups in this position lead to a significant loss of activity.[15]

Table 1: SAR Summary of Pyrrole-2-Carboxamides as Mtb MmpL3 Inhibitors

| Compound Ref. | R1 (on Pyrrole) | R2 (on Carboxamide) | MIC (μg/mL) vs. Mtb H37Rv |

|---|---|---|---|

| 1 | Phenyl | Cyclohexyl | 0.5 |

| 5 | Phenyl | 1-Adamantyl | <0.016 |

| 6 | Phenyl | Methyl | >16 |

| 47 | 2,4-Difluorophenyl | 1-Adamantyl | <0.016 |

| 52 | 2,4-Difluoro-3-pyridyl | 1-Adamantyl | <0.016 |

Data synthesized from reference[15].

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

1. Materials & Preparation:

-

Test Compounds: Dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).

-

Bacterial Strain: e.g., Staphylococcus aureus ATCC 29213.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Equipment: 96-well microtiter plates, multichannel pipette, incubator, plate reader.

-

Controls: Positive control (bacterium + medium, no drug), negative control (medium only), drug sterility control (drug + medium), and a standard antibiotic control (e.g., Ciprofloxacin).

2. Procedure:

-